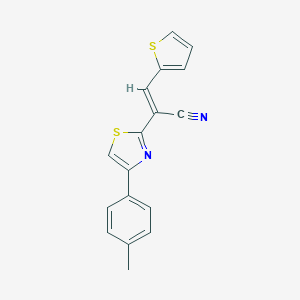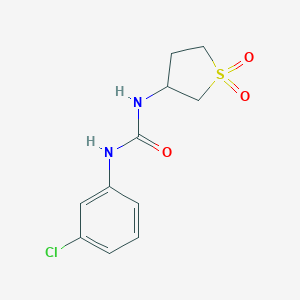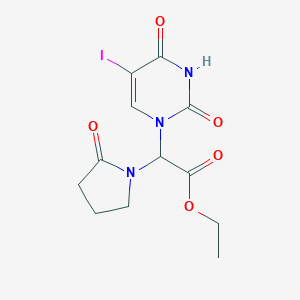
(E)-3-(thiophen-2-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(thiophen-2-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a chemical compound that has shown potential in various scientific research applications. This compound is a derivative of thiazole and acrylonitrile, which are known to possess various biological activities.
Applications De Recherche Scientifique
Thiophenes and Thiazoles in Drug Design and Material Science
Thiophenes and Thiazoles in Medicinal Chemistry : Thiophenes and thiazoles are integral components in the design of bioactive molecules due to their wide range of therapeutic properties. Their applications span across antiviral, antimicrobial, anti-inflammatory, and anticancer activities. The structural versatility of thiophenes and thiazoles allows for the development of numerous compounds with significant biological activities (Ostrowski, 2022). This indicates the potential utility of (E)-3-(thiophen-2-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile in drug discovery and development, given its structural features that are common to biologically active thiophenes and thiazoles.
Material Science Applications : Compounds containing thiophene and thiazole units have also found applications in material science, particularly in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and photovoltaic materials. The electronic properties of thiophenes and thiazoles make them suitable for use in optoelectronic devices, highlighting the potential of related compounds in electronics and energy (Squeo & Pasini, 2020). This suggests that derivatives of this compound might be explored for similar applications.
Acrylonitriles in Polymer Science
Polymer Synthesis : Acrylonitriles are widely used in the synthesis of various polymers due to their ability to form strong, durable, and flexible materials. They are key components in the production of acrylic fibers, nitrile rubbers, and resins (Lim et al., 2016). This opens up the possibility of utilizing this compound in the development of new polymeric materials with enhanced properties.
Propriétés
IUPAC Name |
(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S2/c1-12-4-6-13(7-5-12)16-11-21-17(19-16)14(10-18)9-15-3-2-8-20-15/h2-9,11H,1H3/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVVVLACKCHCAS-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[({1-[(3-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate](/img/structure/B377859.png)
![4-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B377862.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B377866.png)

![ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B377868.png)


![3-allyl-2-(methylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B377871.png)

![N-[(Z)-(1-benzyl-2-oxo-indolin-3-ylidene)amino]pyridine-4-carboxamide](/img/structure/B377877.png)
![2-hydroxy-N-methyl-N-[(trimethylsilyl)methyl]benzamide](/img/structure/B377878.png)
![N-(4-methoxyphenyl)-N-{[4-(2-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}amine](/img/structure/B377880.png)
![1-ethyl-N-[(1-ethyl-1H-benzimidazol-2-yl)methylene]-5,6-dimethyl-1H-benzimidazol-2-amine](/img/structure/B377881.png)